molecular formula C9H10O3 B13575291 rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylicacid,trans

rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylicacid,trans

Cat. No.: B13575291
M. Wt: 166.17 g/mol
InChI Key: OCKYOZNAOBSTKU-RNFRBKRXSA-N
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Description

This chiral cyclopropane derivative features a trans-configured cyclopropane ring with a carboxylic acid group at position 1 and a 5-methylfuran-2-yl substituent at position 2.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H10O3/c1-5-2-3-8(12-5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11)/t6-,7-/m1/s1

InChI Key

OCKYOZNAOBSTKU-RNFRBKRXSA-N

Isomeric SMILES

CC1=CC=C(O1)[C@@H]2C[C@H]2C(=O)O

Canonical SMILES

CC1=CC=C(O1)C2CC2C(=O)O

Origin of Product

United States

Biological Activity

The compound rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid, trans, is a cyclopropane derivative that has attracted attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid is C10H11O3C_{10}H_{11}O_3. The compound features a cyclopropane ring fused with a furan moiety, which contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
  • Receptor Modulation : The structural characteristics allow it to interact with various receptors, potentially modulating signal transduction pathways.
  • Antioxidant Activity : Compounds containing furan rings are often associated with antioxidant properties, which can protect cells from oxidative stress.

Case Studies

  • Study on Antioxidant Properties :
    A study investigated the antioxidant activity of various cyclopropane derivatives, including rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid. Results indicated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.
  • Enzyme Inhibition Study :
    Another research focused on the inhibition of cyclooxygenase (COX) enzymes by this compound. The results demonstrated that it exhibited moderate inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential applications in pain management.
  • Cellular Assays :
    Cellular assays revealed that rac-(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid could induce apoptosis in cancer cell lines through the activation of caspase pathways. This finding positions the compound as a candidate for further development in cancer therapeutics.

Data Tables

Property Value
Molecular FormulaC10H11O3C_{10}H_{11}O_3
Molecular Weight179.20 g/mol
SolubilitySoluble in organic solvents
Melting Point120 - 125 °C
Biological Activity Effect
Antioxidant ActivitySignificant free radical scavenging
COX InhibitionModerate inhibition
Induction of ApoptosisActivation of caspases

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key analogs and their substituent effects are summarized below:

Compound Name (CAS) Substituent Molecular Formula Molar Mass (g/mol) Key Properties (Density, pKa, etc.) Ref.
rac-(1R,2R)-2-(4-Fluorophenyl) (175275-74-8) 4-Fluorophenyl C₁₀H₉FO₂ 180.18 Density: 1.345 g/cm³; pKa: 4.56
rac-(1R,2R)-2-(2-Chloro-6-methoxyphenyl) (2227859-69-8) 2-Chloro-6-methoxyphenyl C₁₁H₁₁ClO₃ 226.65
rac-(1R,2R)-2-(Furan-3-yl) (1446486-81-2) Furan-3-yl C₉H₁₀O₃ 166.17 (estimated) Solid (white-yellow); heteroaromatic
rac-(1R,2R)-2-[4-(Trifluoromethyl)phenyl] (201164-18-3) 4-(Trifluoromethyl)phenyl C₁₁H₉F₃O₂ 230.18 Lipophilic; electron-withdrawing CF₃ group
Target Compound (hypothetical) 5-Methylfuran-2-yl C₁₀H₁₂O₃ (estimated) 180.20 (estimated) Predicted higher solubility due to methyl-furan

Key Observations :

  • Steric and Lipophilic Profiles : The methyl group on the furan ring increases steric bulk compared to unsubstituted furan analogs (e.g., ), which may influence binding interactions in biological systems.

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